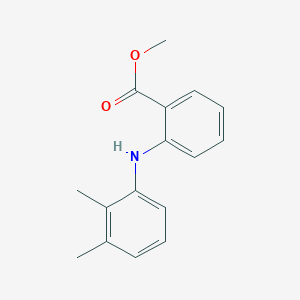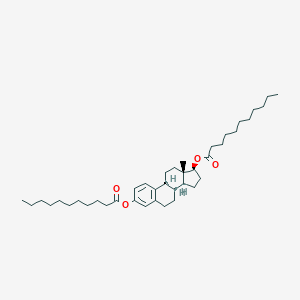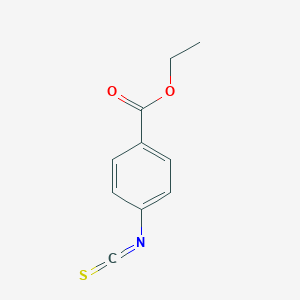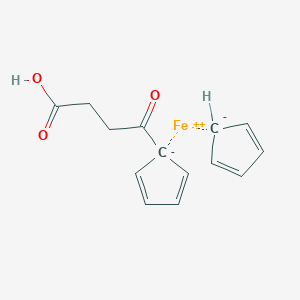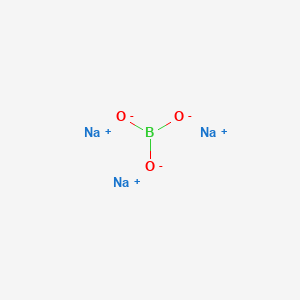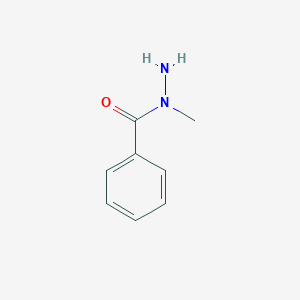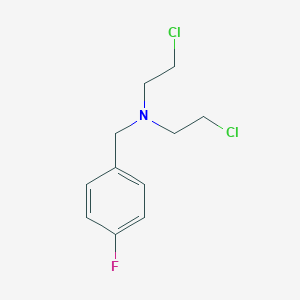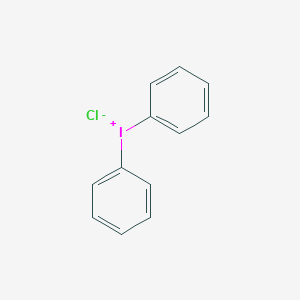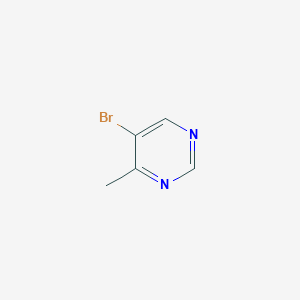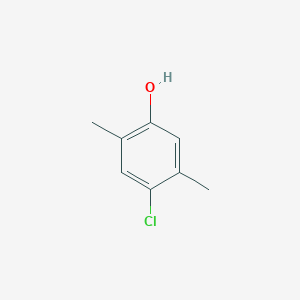
4-Chloro-2,5-xylenol
Overview
Description
4-Chloro-2,5-xylenol, also known as 4-chloro-3,5-dimethylphenol, is a chlorine-substituted phenol. It is a white to off-white crystalline solid with a phenolic odor. This compound is widely recognized for its antimicrobial properties and is commonly used in antiseptics and disinfectants.
Mechanism of Action
Target of Action
The primary target of 4-Chloro-2,5-xylenol is Gram-positive bacteria . It disrupts the cell wall of these bacteria due to its phenolic nature .
Mode of Action
This compound works by disrupting the cell wall and stopping the function of enzymes . This disruption inhibits the growth and multiplication of the bacteria, leading to their eventual death .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of the bacterial cell wall . This interference disrupts essential processes for the bacteria’s survival and reproduction .
Pharmacokinetics
It is known that the compound has low systemic toxicity .
Result of Action
The result of this compound’s action is the effective killing of Gram-positive bacteria . By disrupting the cell wall and inhibiting enzyme function, the compound prevents the bacteria from growing and multiplying, leading to their death .
Biochemical Analysis
Biochemical Properties
4-Chloro-2,5-xylenol is most effective against Gram-positive bacteria, where it disrupts the cell wall due to its phenolic nature . It has been shown to interact with enzymes and proteins, such as those involved in the biodegradation process . For instance, a strain of Rhodococcus was found to degrade this compound efficiently under certain conditions .
Cellular Effects
The effects of this compound on cells are primarily related to its antimicrobial properties. It disrupts the cell wall of bacteria, leading to their death
Molecular Mechanism
The molecular mechanism of action of this compound involves disruption of the bacterial cell wall due to its phenolic nature This leads to leakage of cellular contents and eventually cell death
Dosage Effects in Animal Models
While there is limited information available on the dosage effects of this compound in animal models, it is known that the compound is absorbed through the skin and gastrointestinal tract . Detailed studies on the threshold effects, toxic or adverse effects at high doses are lacking and need to be conducted.
Metabolic Pathways
Some studies suggest that it can be degraded by certain strains of bacteria, such as Rhodococcus
Transport and Distribution
It is known to be absorbed through the skin and gastrointestinal tract
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-2,5-xylenol can be synthesized through the chlorination of 2,5-xylenol. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the aromatic ring.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize yield and purity. Post-reaction, the product is purified through crystallization or distillation to remove any unreacted starting materials and by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones.
Reduction: Reduction of this compound typically leads to the formation of 4-chloro-2,5-dimethylcyclohexanol.
Substitution: This compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products:
Oxidation: Formation of 4-chloro-2,5-dimethylquinone.
Reduction: Formation of 4-chloro-2,5-dimethylcyclohexanol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2,5-xylenol has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Employed in studies investigating antimicrobial mechanisms and efficacy.
Medicine: Incorporated in formulations for antiseptics and disinfectants, such as hand sanitizers and wound cleansers.
Industry: Utilized in the production of disinfectant solutions for household and industrial cleaning products.
Comparison with Similar Compounds
4-Chloro-3,5-dimethylphenol: Another name for 4-chloro-2,5-xylenol.
2,4-Dichlorophenol: A chlorinated phenol with similar antimicrobial properties.
Triclosan: A widely used antimicrobial agent with a broader spectrum of activity.
Comparison: this compound is unique in its selective chlorination pattern, which imparts specific antimicrobial properties. Compared to triclosan, it is less likely to contribute to antimicrobial resistance. Its effectiveness against Gram-positive bacteria makes it a valuable component in targeted antiseptic formulations.
Properties
IUPAC Name |
4-chloro-2,5-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-5-4-8(10)6(2)3-7(5)9/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRJLQJSFOSVAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50150024 | |
| Record name | 4-Chloro-2,5-xylenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50150024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1124-06-7 | |
| Record name | 4-Chloro-2,5-dimethylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2,5-xylenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-2,5-xylenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60151 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-2,5-xylenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50150024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2,5-xylenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.081 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Chloro-2,5-xylenol react with p-benzoquinone di-imine?
A1: The research paper highlights that the reaction between this compound and p-benzoquinone di-imine involves a two-step process. [] First, there is an initial, rate-controlling coupling reaction occurring at the 4-position of the this compound molecule. [] This is followed by a rapid elimination of hydrogen chloride. [] This reaction mechanism suggests that the presence of the chlorine atom in this compound plays a crucial role in this specific interaction with p-benzoquinone di-imine.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl-](/img/structure/B74007.png)
